molecular formula C5H8O2S B097208 Thiolane-3-carboxylic acid CAS No. 18133-20-5

Thiolane-3-carboxylic acid

Cat. No.: B097208
CAS No.: 18133-20-5
M. Wt: 132.18 g/mol
InChI Key: BSNQHVPRAPQLSW-UHFFFAOYSA-N
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Description

Thiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Functionalized Thiolanes

Research by Lucassen and Zwanenburg (2004) delves into the synthesis of functionalized thiolanes, including Thiolane-3-carboxylic acid, through a reaction involving 3,6-dihydro-2H-thiopyrans. This process leads to poly-functionalised thiolanes, valuable in various chemical syntheses (Lucassen & Zwanenburg, 2004).

2. Development of Thioesters

Xuan et al. (2019) describe an efficient protocol for thioesterification of carboxylic acids, which includes this compound. This process uses non-toxic agents and yields various thioesters, significant in pharmaceutical and chemical industries (Xuan et al., 2019).

3. Amphiphilic Compound Synthesis

Turcan-Trofin et al. (2019) explored the synthesis of compounds combining hydrophobic and hydrophilic elements, including carboxyl groups attached to siloxanes via this compound. These compounds exhibit interesting properties like self-assembly in solution, making them potential candidates for liquid electrolytes (Turcan-Trofin et al., 2019).

4. Mercury Sorption

Yee et al. (2013) conducted a study on mercury sorption using thiol-laced frameworks, which included this compound. These frameworks demonstrated efficient mercury removal from water, highlighting their potential in environmental remediation (Yee et al., 2013).

5. Electrocatalyst Immobilization

Thomas et al. (2007) synthesized [FeFe]-hydrogenase model complexes incorporating this compound for immobilizing hydrogen production electrocatalysts on electrode surfaces. This research contributes to the development of efficient energy conversion systems (Thomas et al., 2007).

Safety and Hazards

The safety data sheet for Thiolane-3-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for Thiolane-3-carboxylic acid research could involve its use in the development of new effective inhibitors of protein kinase CK2 . Additionally, the development of new synthetic methods and applications in various fields is a promising direction .

Mechanism of Action

Target of Action

Thiolane-3-carboxylic acid, like other thiophene derivatives, is a biologically active compound . More research is needed to identify the specific targets and their roles.

Mode of Action

It’s known that thiophene derivatives interact with various biological targets, leading to a variety of biological effects . The exact interaction of this compound with its targets and the resulting changes are areas for future research.

Biochemical Pathways

This compound, as a thiophene derivative, may be involved in various biochemical pathways. Thiophene derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound at the molecular and cellular level are areas for future research.

Action Environment

It’s known that thiophene derivatives have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) . This suggests that the action of this compound may be influenced by environmental factors related to these applications.

Properties

IUPAC Name

thiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQHVPRAPQLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18133-20-5
Record name thiolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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